molecular formula C19H18O9 B1237927 Wubangziside B CAS No. 96935-32-9

Wubangziside B

Cat. No. B1237927
CAS RN: 96935-32-9
M. Wt: 390.3 g/mol
InChI Key: XPJKXAFFVPUMHO-LQDZTQBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wubangziside B is a natural product found in Polygala wattersii with data available.

Scientific Research Applications

Isolation and Identification

Wubangziside B, a xanthone glycoside, was isolated from the bark and root bark of Polygala caudata. Its structure was elucidated based on spectral and chemical evidence (Pan & Mao, 1984).

Chemical Analysis and Pharmacology

Further studies on Polygala caudata identified Wubangziside B alongside other compounds, contributing to understanding the plant's chemical profile and potential pharmacological properties (Li et al., 1999); (Li et al., 1998).

Ethnopharmacological Significance

Related research on traditional Chinese herbal medicine, like the study of Fructus schisandrae (Wuweizi), offers insights into the ethnopharmacological relevance and therapeutic applications of similar compounds found in these traditional remedies (Hong et al., 2017).

Broader Scientific Context

The broader scientific context of Wubangziside B, including its application in various research domains, can be seen in studies exploring diverse scientific fields, from pharmacology to agriculture, each contributing to a comprehensive understanding of its potential applications and significance (Lu & Chen, 2009); (Ferster et al., 2013); (Xie & Xiao, 2013).

properties

CAS RN

96935-32-9

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

IUPAC Name

1-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C19H18O9/c20-7-13-16(23)17(24)18(25)19(28-13)26-8-4-5-11-9(6-8)15(22)14-10(21)2-1-3-12(14)27-11/h1-6,13,16-21,23-25H,7H2/t13-,16-,17+,18-,19-/m1/s1

InChI Key

XPJKXAFFVPUMHO-LQDZTQBFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS RN

96935-32-9

synonyms

euxanthone-7-O-glucopyranoside
wubangziside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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